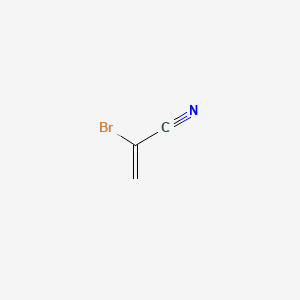
2-Bromoacrylonitrile
Übersicht
Beschreibung
2-Bromoacrylonitrile is a chemical compound with the molecular formula C3H2BrN . It is a clear to hazy, colorless to orange liquid .
Molecular Structure Analysis
The 2-Bromoacrylonitrile molecule contains a total of 6 bonds. There are 4 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
2-Bromoacrylonitrile has a molecular weight of 131.96 . It appears as a clear to hazy, colorless to orange liquid . The refractive index is 1.482, and it has a boiling point of 48-54°C at 150 mbar. Its density is 1.595 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
2-Bromoacrylonitrile (C3H2BrN) is a chemical compound with a molecular weight of 131.95868 g/mol . It contains a total of 6 bonds, including 4 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .
While specific applications in scientific research are not readily available, compounds like 2-Bromoacrylonitrile are often used in various fields of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
-
Thermophysical Property Datafile for Process Simulators : Compounds like 2-Bromoacrylonitrile could be used in creating thermophysical property datafiles for process simulators, such as Aspen Plus .
-
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : These compounds could be used in studies involving free radicals, particularly in understanding the thermodynamics of oxidation, combustion, and thermal cracking kinetics .
-
Quantum Tools for IR Spectra Interpretation : In the field of quantum chemistry, these compounds could be used in developing and testing quantum tools for interpreting infrared (IR) spectra .
-
Instant Access to Molecular Orbitals : Compounds like 2-Bromoacrylonitrile could be used in studies that require instant access to molecular orbitals, which are essential in understanding the behavior of molecules in different chemical reactions .
-
Chemical Synthesis : As with many chemical compounds, 2-Bromoacrylonitrile could be used as a reagent or intermediate in various chemical synthesis processes .
-
Material Science : In the field of material science, such compounds could be used in the development of new materials or in studying the properties of existing ones .
2-Bromoacrylonitrile (C3H2BrN) is a chemical compound with a molecular weight of 131.95868 g/mol . It contains a total of 6 bonds, including 4 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .
While specific applications in scientific research are not readily available, compounds like 2-Bromoacrylonitrile are often used in various fields of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromoprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPIGRYBIGUGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238821 | |
| Record name | 2-Bromoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacrylonitrile | |
CAS RN |
920-34-3 | |
| Record name | 2-Bromo-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)

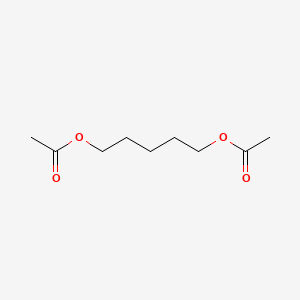
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)
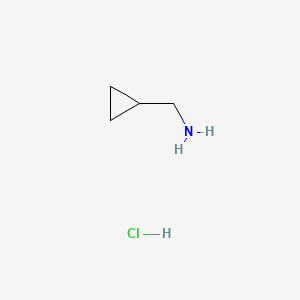
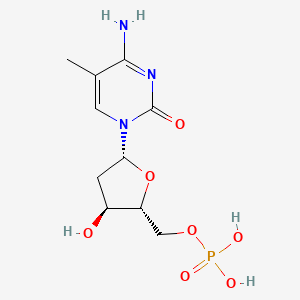
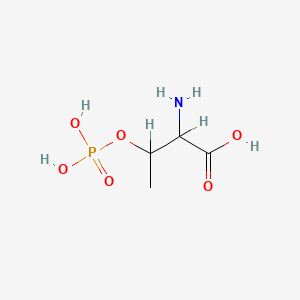
![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)